molecular formula C10H15N3S B1465770 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine CAS No. 1249724-48-8

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B1465770
CAS No.: 1249724-48-8
M. Wt: 209.31 g/mol
InChI Key: MUHHPRCQVPNULN-UHFFFAOYSA-N
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Description

8-(Thiazol-2-yl)-8-azabicyclo[321]octan-3-amine is a complex organic compound that features a bicyclic structure with a thiazole ring Thiazoles are known for their aromatic five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Scientific Research Applications

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine has a wide range of applications in scientific research:

Future Directions

Thiazole and bicyclo[3.2.1]octane derivatives have potential for further exploration in various fields, including medicinal chemistry due to their wide range of applications in the field of drug design and discovery .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, making it a valuable component in redox processes. Additionally, the azabicyclo[3.2.1]octane scaffold is recognized for its potential to modulate enzyme activity through binding interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and monoamine oxidase, inhibiting their activity and thereby affecting neurotransmitter levels in the brain .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity . Additionally, the azabicyclo[3.2.1]octane scaffold can interact with receptor proteins, modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy and potential accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with membrane transporters such as P-glycoprotein, facilitating its uptake and efflux across cellular membranes . Additionally, binding proteins in the blood, such as albumin, can influence the compound’s distribution and localization within tissues . These interactions play a critical role in determining the compound’s therapeutic efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound may accumulate in the nucleus, affecting gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors. The bicyclic structure can be synthesized via gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method ensures the formation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled reaction environments is crucial to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine is unique due to its combination of a thiazole ring and a bicyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

8-(1,3-thiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c11-7-5-8-1-2-9(6-7)13(8)10-12-3-4-14-10/h3-4,7-9H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHHPRCQVPNULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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